METHYL 4-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)BENZOATE
Description
METHYL 4-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)BENZOATE is a heterocyclic compound featuring a benzoate ester core linked to a [1,2,4]triazolo[4,3-a]pyridine moiety via a sulfanyl acetamido bridge. This structure combines aromatic, ester, and sulfur-containing functional groups, which are often associated with diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .
Synthetic routes for analogous compounds involve Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, methyl benzoate derivatives with triazole-pyrazole hybrids (e.g., methyl 4-((3-azido-4-cyano-1H-pyrazol-1-yl)methyl)benzoate) are synthesized via azide intermediates and subsequent cyclization .
Properties
IUPAC Name |
methyl 4-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-15(22)11-5-7-12(8-6-11)17-14(21)10-24-16-19-18-13-4-2-3-9-20(13)16/h2-9H,10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNMTJWFJRFXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)benzoate typically involves multiple steps, starting with the formation of the triazolopyridine core. One common method involves the cyclocondensation of amino[1,2,4]triazolo[4,3-a]quinoxaline with dimethyl acetylene dicarboxylate (DMAD) in methanol . The resulting intermediate is then reacted with various reagents to introduce the sulfanyl and acetamido groups, followed by esterification to form the final methyl ester .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium and acids or bases to control the reaction environment . The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)benzoate involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to the observed biological effects . For example, the compound may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The sulfanyl group can also form covalent bonds with thiol groups in proteins, further modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings
Ester vs. Amide Linkers :
- The target compound’s methyl ester group may confer higher metabolic stability compared to ethyl esters (e.g., I-6373) but lower solubility than amide derivatives (e.g., benzamide in ). Ethyl esters in I-6230–I-6473 series are associated with prolonged half-lives in vitro .
Sulfur vs. Oxygen Linkers: Sulfanyl acetamido bridges (target compound) offer greater flexibility and redox activity compared to oxygen-based linkers (e.g., phenoxy in I-6473), which may influence pharmacokinetics .
Biological Activity :
- Triazolopyridine derivatives (e.g., patented benzamide ) show promise in oncology and neurology due to kinase inhibition, while methyl benzoate analogs (e.g., 19u ) serve as intermediates for bioactive hybrids.
Biological Activity
Methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine moiety and an acetamido group attached to a benzoate structure. Its molecular formula is , with a molecular weight of approximately 298.34 g/mol. The presence of sulfur in the triazole derivative enhances its biological interactions.
Target Interactions : The compound is believed to interact with various biological targets due to its unique structure. Compounds with similar triazole and pyridine frameworks have been shown to exhibit:
- Enzyme Inhibition : Inhibition of specific enzymes involved in cancer cell proliferation and inflammation pathways.
- Antimicrobial Activity : Disruption of microbial cell walls leading to cell death.
- Antiviral Properties : Interference with viral replication processes.
Anticancer Activity
Research has indicated that derivatives of triazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain 1,2,4-triazole derivatives show potent activity against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. The cytotoxicity is often attributed to the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth .
Antimicrobial Properties
Methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)benzoate has shown promising results against several bacterial strains. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial protein synthesis and cell wall integrity .
Antiviral Effects
Compounds in the triazole family have been investigated for their antiviral properties, particularly against RNA viruses. Preliminary data suggest that methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)benzoate may inhibit viral replication by targeting viral polymerases or proteases .
In Vitro Studies
A range of studies have evaluated the biological activity of similar compounds:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Triazole Derivative A | MCF-7 Cells | IC50 = 25 µM | |
| Triazole Derivative B | E. coli | MIC = 15 µg/mL | |
| Triazole Derivative C | Influenza Virus | EC50 = 30 µM |
These findings highlight the potential for methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfany}acetamido)benzoate to serve as a lead compound for further development in cancer therapy and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
